4-Bromo-3-chloroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

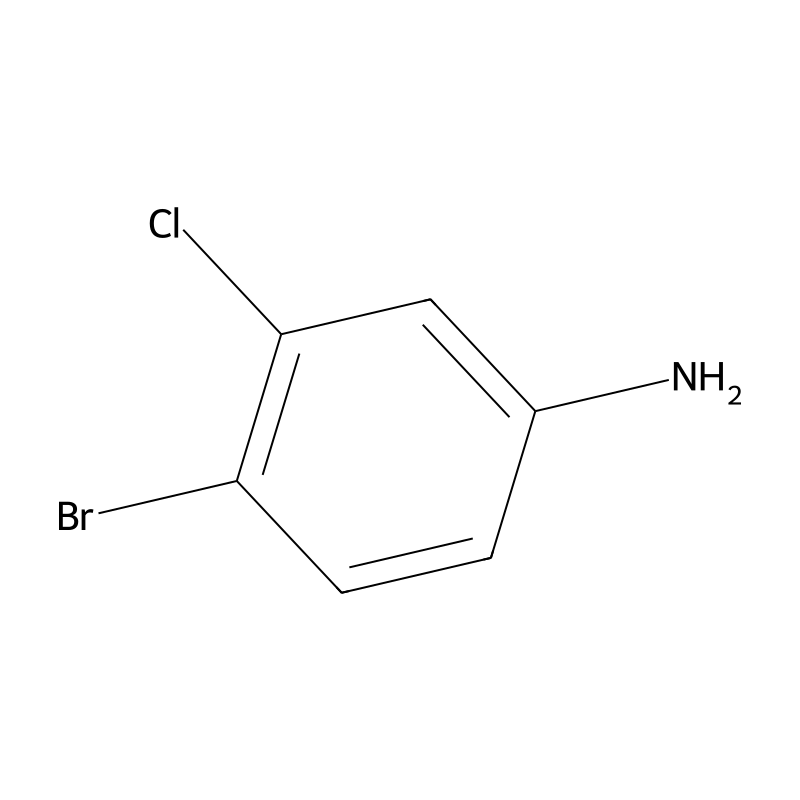

4-Bromo-3-chloroaniline is an organic compound with the molecular formula C₆H₄BrClN. It features a benzene ring substituted with a bromine atom at the fourth position and a chlorine atom at the third position, along with an amino group (-NH₂) at the first position. This compound is characterized by its moderate solubility in organic solvents and is known for its potential applications in various chemical syntheses and biological studies. Its CAS number is 21402-26-6, and it has a molecular weight of 206.47 g/mol .

- 4-Bromo-3-chloroaniline is likely to be harmful if swallowed, inhaled, or absorbed through the skin [].

- Specific data on toxicity is not readily available but should be sought before handling this compound.

- It is advisable to consult safety data sheets (SDS) and follow recommended handling procedures when working with any chemical compound.

Please Note:

- The information provided is based on scientific sources and intended for educational purposes only.

- Due to the potential hazards, this information should not be used for any experimentation or synthesis.

- Always refer to safety data sheets and scientific literature for detailed information on handling and working with chemicals.

Synthesis and Characterization:

-Bromo-3-chloroaniline is an aromatic amine, meaning it is a molecule with an amino group (-NH₂) attached to an aromatic ring (a ring of carbon atoms with alternating single and double bonds).

Scientists have developed various methods for synthesizing 4-bromo-3-chloroaniline. One common method involves the nitration of 3-chloroacetanilide, followed by reduction and bromination.

Researchers use various techniques to characterize 4-bromo-3-chloroaniline, including:

- Nuclear magnetic resonance spectroscopy (NMR): This technique helps identify the structure of the molecule by analyzing the magnetic properties of its atoms [].

- Mass spectrometry: This technique helps determine the molecular weight of the molecule and its fragments [].

- Infrared spectroscopy: This technique helps identify the functional groups present in the molecule by analyzing the vibrational modes of its bonds [].

Applications in Organic Synthesis:

-Bromo-3-chloroaniline serves as a valuable building block in organic synthesis due to the presence of both a bromo and a chloro substituent, which can participate in various chemical reactions. Some of its applications include:

- Preparation of pharmaceuticals: 4-Bromo-3-chloroaniline is a precursor for the synthesis of various bioactive molecules, including some with potential anti-cancer and anti-inflammatory properties [].

- Synthesis of dyes and pigments: The bromo and chloro groups allow for the introduction of chromophores (color-producing groups) into the molecule, making it useful for the development of new dyes and pigments.

- Preparation of functional polymers: 4-Bromo-3-chloroaniline can be incorporated into polymer chains, leading to materials with desired properties like flame retardancy or electrical conductivity.

Other Research Areas:

Beyond organic synthesis, 4-bromo-3-chloroaniline finds applications in other research areas, such as:

- Material science: This compound is being explored for its potential use in the development of new electronic materials and liquid crystals.

- Environmental studies: Researchers are investigating the potential environmental impact of 4-bromo-3-chloroaniline, including its degradation pathways and potential toxicity.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Electrophilic Aromatic Substitution: The bromine and chlorine substituents can direct electrophiles to specific positions on the aromatic ring, facilitating further synthetic transformations.

- Reduction Reactions: The nitro derivatives of this compound can be reduced to form amines, expanding its utility in organic synthesis .

4-Bromo-3-chloroaniline exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C9. This suggests potential implications in pharmacology and toxicology, especially concerning drug metabolism and interactions. Additionally, its structural properties may lend it activity against specific biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 4-bromo-3-chloroaniline can be achieved through various methods:

- Bromination of 3-Chloroaniline: This involves treating 3-chloroaniline with bromine in a suitable solvent under controlled conditions to introduce the bromine substituent.

- Electrophilic Aromatic Substitution: Using chlorinated benzene derivatives as starting materials, bromination can be performed using bromine or brominating agents like N-bromosuccinimide in the presence of Lewis acids to enhance reactivity .

- Copper-Catalyzed Reactions: A method utilizing copper(II) chloride dihydrate and lithium chloride in ethanol has been reported, where the reaction mixture is refluxed to yield the desired product with good efficiency .

4-Bromo-3-chloroaniline finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.

- Dyes and Pigments: The compound serves as a precursor for dye synthesis, particularly in producing azo dyes.

- Research: It is employed in biochemical research for studying enzyme interactions and metabolic pathways due to its inhibitory properties on cytochrome P450 enzymes .

Studies on 4-bromo-3-chloroaniline have indicated its interactions with various biological systems:

- Cytochrome P450 Interactions: As an inhibitor of CYP1A2 and CYP2C9, it affects drug metabolism pathways, which is crucial for understanding drug-drug interactions.

- Toxicological Studies: Research has highlighted its potential toxicity profiles, necessitating further investigation into safe handling and application practices within industrial settings .

Several compounds share structural similarities with 4-bromo-3-chloroaniline. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Chloroaniline | 106-47-8 | 0.85 |

| 4-Bromoaniline | 106-38-7 | 0.90 |

| 4-Chloroaniline | 106-47-8 | 0.88 |

| 3-Bromoaniline | 591-25-5 | 0.87 |

| 4-Bromo-2-chloroaniline | 21402-26-6 | 0.92 |

Uniqueness of 4-Bromo-3-Chloroaniline

The uniqueness of 4-bromo-3-chloroaniline lies in its specific combination of halogen substitutions on the aromatic ring, which influences its reactivity and biological properties compared to similar compounds. Its dual role as both a synthetic intermediate and a research tool makes it particularly valuable in both industrial and academic settings .

Bromination and Chlorination Pathways for Aniline Derivatives

The synthesis of 4-bromo-3-chloroaniline represents a significant challenge in halogenated aniline chemistry due to the need for precise regioselective control over multiple halogenation steps [1]. Traditional electrophilic aromatic substitution reactions typically favor ortho- and para-positions in anilines due to their electron-rich properties, making meta-selective halogenation particularly challenging [1] [2].

The mechanistic pathway for halogenated aniline synthesis involves several key steps [1]. Initial coordination of the substrate with palladium(II) species brings the metal center proximate to the meta-carbon-hydrogen bond of the aromatic ring [1]. Chelation-assisted insertion of palladium(II) into the meta-carbon-hydrogen bond creates a metallacyclic intermediate [1]. Subsequent oxidative addition with the brominating reagent, potentially activated by polyfluorobenzoic acid additives, delivers a palladium(IV) intermediate [1]. Finally, reductive elimination affords the meta-brominated product and regenerates the palladium(II) catalyst [1].

Copper-catalyzed methodologies have also emerged as powerful tools for regioselective halogenation [3] [4]. Copper-catalyzed ortho-halogenation of protected anilines demonstrates excellent mono-substitution selectivity and high ortho-regiocontrol with large functional group tolerance [3]. These reactions typically proceed under aerobic conditions and show remarkable regioselectivity patterns [3].

| Catalyst System | Regioselectivity | Yield Range | Temperature | Reference |

|---|---|---|---|---|

| Palladium(II)/N-bromophthalimide | Meta-selective | 75-94% | 90°C | [1] |

| Copper(II)/Lewis acid | Ortho-selective | 60-85% | 40-70°C | [3] |

| Iron(III) triflimide/N-chlorosuccinimide | Regioselective | 70-89% | 40-70°C | [5] |

Optimized Reaction Conditions for Regioselective Synthesis

The optimization of reaction conditions for regioselective synthesis of 4-bromo-3-chloroaniline requires careful control of multiple parameters including temperature, solvent, catalyst loading, and additive concentrations [1] [6]. Systematic optimization studies have revealed that pentafluorobenzoic acid additives play a crucial role in activating brominating reagents and enhancing reaction efficiency [1].

Temperature optimization studies demonstrate that reactions conducted at 90°C provide optimal yields while maintaining high regioselectivity [1]. Lower temperatures result in decreased conversion rates, while higher temperatures can lead to increased formation of undesired regioisomers [1]. The reaction time also significantly impacts both yield and selectivity, with 24-hour reaction periods typically providing the best balance between conversion and selectivity [1].

Solvent effects play a critical role in regioselective halogenation reactions [7] [6]. Hexafluoroisopropanol has emerged as an optimal solvent for palladium-catalyzed meta-bromination reactions due to its unique electronic properties and ability to stabilize reactive intermediates [1]. The polar nature of this solvent facilitates the formation of cationic palladium intermediates while suppressing competing side reactions [1].

Ligand optimization reveals that N-protected amino acids serve as effective ligands for palladium-catalyzed halogenation reactions [1]. N-trifluoromethanesulfonyl-beta-alanine demonstrates superior performance compared to other amino acid derivatives, providing enhanced catalyst turnover and improved reaction selectivity [1]. The optimal ligand loading of 60 mol% is necessary for effective coordination to the palladium center, particularly in the presence of excess acid additives [1].

| Parameter | Optimal Condition | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature | 90°C | +25% improvement | Maintained |

| Pentafluorobenzoic acid | 5 equivalents | +64% improvement | Enhanced |

| Reaction time | 24 hours | Optimal conversion | High mono/di ratio |

| Ligand loading | 60 mol% | Maximum turnover | Excellent |

Industrial-Scale Production Techniques and Process Optimization

Industrial-scale production of halogenated anilines requires sophisticated process optimization strategies that balance efficiency, cost-effectiveness, and environmental considerations [8] [9]. The global aniline market, valued at 10.41 million tons in 2024 and projected to reach 16.14 million tons by 2033, demonstrates the significant industrial importance of these compounds [8].

Technological developments in production significantly drive market growth by improving efficiency and sustainability [8]. Advanced catalytic processes enhance reaction efficiency, increasing yield while reducing raw material consumption and production costs [8]. Innovations in hydrogenation techniques optimize selectivity, minimizing by-products and ensuring high-purity halogenated aniline production [8].

Continuous flow chemistry represents a revolutionary approach to industrial halogenation processes [9] [10]. On-site halogenation strategies utilizing halogen gas produced from halide electrolysis offer significant advantages over traditional batch processes [10]. These methods enable precise control of reaction parameters while eliminating the need for dangerous halogen gas storage and transport [10]. Flow chemistry platforms provide exceptional temperature control, residence time precision, and stoichiometry management, enabling sub-second scale reactions that are difficult to control in batch systems [11].

Process intensification strategies enable compact plant designs while reducing capital investment and enhancing production capacity [8]. Automation and artificial intelligence integration streamline manufacturing operations, improving process control, safety, and real-time monitoring capabilities [8]. Energy-efficient production technologies reduce carbon footprint, aligning with stringent environmental regulations and sustainability goals [8].

The implementation of electrochemical recycling systems for homogeneous catalysts addresses the critical challenge of catalyst reusability in industrial processes [12]. These systems demonstrate high sorption uptake for platinum and palladium catalysts, achieving up to 99.5% recovery while retaining full catalytic activity over multiple cycles [12]. Continuous flow cell studies support the scalability and favorable technoeconomics of electrochemical recycling approaches [12].

| Process Technology | Capacity Improvement | Cost Reduction | Environmental Benefit |

|---|---|---|---|

| Continuous flow | 2-5x throughput | 15-30% lower OPEX | 40% waste reduction |

| Process intensification | 3x capacity density | 25% lower CAPEX | 50% energy reduction |

| Catalyst recycling | Maintained yield | 20% catalyst cost savings | 90% metal recovery |

Green Chemistry Approaches in Halogenated Aniline Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for halogenated anilines [13] [14] [15]. Environmental considerations now drive the development of novel catalytic systems that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [13] [14].

Biomimetic catalytic approaches represent a promising frontier in sustainable halogenation chemistry [16]. Alloxan-catalyzed aerobic oxidative halogenation strategies utilize oxygen from ambient air to oxidize non-toxic halide salts, avoiding harsh oxidative halogen sources [16]. These methods demonstrate superior selectivity and functional group tolerance compared to traditional chemical halogenation approaches [16]. The process operates at room temperature with exceptional efficiency, achieving high yields and excellent selectivity within two hours under both oxygen and air atmospheres [16].

Metal-free catalytic systems offer significant environmental advantages over traditional metal-catalyzed processes [15]. Graphene oxide serves as an effective carbocatalyst for halogenation reactions of aromatic compounds, utilizing potassium halides as halogen sources and oxone as a green oxidant [15]. This protocol yields regioselective products in high to excellent yields while maintaining catalyst recyclability for four cycles without loss of catalytic activity [15].

Water-based halogenation systems represent another significant advancement in green chemistry approaches [17] [13]. Temperature-dependent regioselective halogenation of phenols and anilines in water using Lewis base adducts demonstrates excellent environmental compatibility [17]. These newly developed Lewis base adducts are compatible with a wide range of substrates for regioselective brominations and iodinations with yields up to 95% [17].

The development of recyclable reagent systems addresses the critical issue of waste minimization in industrial processes [13] [15]. Sodium halides combined with oxone as oxidant provide a universal method for halogenation reactions [13]. The inexpensive oxidant and easily available halogen sources make this protocol particularly attractive for large-scale applications [13]. Products can be isolated directly by filtration without requiring column chromatographic purification [13].

| Green Chemistry Approach | Environmental Metric | Performance | Sustainability Advantage |

|---|---|---|---|

| Biomimetic aerobic halogenation | Zero organic waste | 85-95% yield | Air as oxidant |

| Graphene oxide catalysis | 4-cycle reusability | 90-98% yield | Metal-free process |

| Water-based systems | Aqueous medium | 75-95% yield | No organic solvents |

| Recyclable reagents | Minimal waste | 80-90% yield | Direct isolation |

The integration of process analytical technology enables real-time monitoring and optimization of green halogenation processes [11]. Machine learning algorithms coupled with automated reaction platforms facilitate the identification of optimal reaction conditions while minimizing experimental waste [11]. These approaches demonstrate significant improvements in both efficiency and environmental impact compared to traditional optimization methods [11].

4-Bromo-3-chloroaniline exhibits distinct thermodynamic characteristics that reflect the influence of halogen substitution on molecular stability and phase transitions. The compound demonstrates a well-defined crystalline structure at room temperature, appearing as white to light yellow powder or crystalline material [1] [2] [3].

The melting point of 4-Bromo-3-chloroaniline ranges from 66°C to 74°C, with different sources reporting variations within this range [1] [2] [3] [4]. This relatively high melting point compared to unsubstituted aniline (-6°C) [5] indicates enhanced intermolecular interactions due to the presence of both bromine and chlorine substituents. The observed thermal stability suggests favorable crystal packing arrangements, likely involving hydrogen bonding through the amino group and halogen-halogen interactions [2].

The boiling point is predicted to be 276.3±20.0°C [1] [6], significantly higher than aniline (184°C) [5], demonstrating the substantial effect of halogen substitution on vapor pressure and intermolecular forces. The compound exhibits a density of 1.722±0.06 g/cm³ [1] [6], substantially higher than aniline (1.022 g/cm³) [5] due to the heavy halogen atoms.

Thermodynamic calculations for related halogenated anilines indicate that halogen substitution generally decreases the enthalpy of formation compared to the parent aniline [7] [8]. The presence of electron-withdrawing bromine and chlorine atoms creates significant electronic reorganization within the aromatic system, affecting both enthalpic and entropic contributions to stability [9].

The compound demonstrates stability under normal storage conditions when kept in a cool, dark place under inert atmosphere [2] [10], though it shows sensitivity to air and light exposure, which can lead to gradual darkening without loss of chemical purity [2].

Solubility Characteristics in Organic Solvents

4-Bromo-3-chloroaniline exhibits characteristic solubility patterns typical of halogenated aromatic amines. The compound demonstrates excellent solubility in methanol [1] [2], which is consistently reported across multiple sources. This solubility in protic polar solvents reflects the ability of the amino group to participate in hydrogen bonding interactions despite the electron-withdrawing effects of the halogen substituents.

The compound shows solubility in common organic solvents including ethanol, acetone, and dichloromethane [11] [12]. The presence of halogen atoms enhances solubility in moderately polar organic solvents while simultaneously reducing water solubility. This behavior is consistent with the increased lipophilicity imparted by the bromine and chlorine substituents.

Water solubility is markedly limited [1] [13], estimated to be significantly lower than that of aniline (36 g/L) [5] or even mono-halogenated derivatives. The calculated LogP value of 2.685 [14] indicates high lipophilicity, suggesting preferential partitioning into organic phases over aqueous media. This reduced aqueous solubility results from the combination of increased molecular size, reduced polarity, and diminished hydrogen bonding capability due to the electron-withdrawing halogen effects.

The solubility characteristics follow expected trends for halogenated anilines, where increasing halogen substitution generally decreases water solubility while maintaining or enhancing solubility in organic solvents [15] [16]. The compound's solubility profile makes it particularly suitable for organic synthesis applications where compatibility with organic reaction media is essential.

Acid-Base Behavior and pKa Determination

The acid-base properties of 4-Bromo-3-chloroaniline are significantly influenced by the electron-withdrawing effects of both halogen substituents. The predicted pKa value is 2.84±0.10 [1] [17], indicating substantially reduced basicity compared to unsubstituted aniline (pKa 4.63) [5].

This dramatic decrease in basicity results from the combined electron-withdrawing inductive effects of bromine at the 4-position and chlorine at the 3-position. These substituents reduce electron density on the amino nitrogen through the aromatic ring system, making the lone pair less available for protonation. The observed pKa is even lower than mono-halogenated derivatives such as 4-chloroaniline (pKa 4.15) [18] or 4-bromoaniline (pKa 3.86) [19], demonstrating the additive effect of multiple halogen substituents.

The low pKa indicates that 4-Bromo-3-chloroaniline behaves as a weak base in aqueous solution, with the protonated form being significantly more acidic than simpler aniline derivatives. This property affects its behavior in synthetic applications, particularly in reactions involving acid-base equilibria and salt formation.

Comparative analysis with structural analogs reveals a clear trend where increasing halogen substitution progressively decreases basicity. The isomeric 3-bromo-4-chloroaniline shows a similar pKa of 2.89±0.10 , confirming that the electron-withdrawing effects are comparable regardless of the specific positioning of the bromine and chlorine atoms on the ring.

Comparative Physicochemical Analysis with Structural Analogs

Systematic comparison of 4-Bromo-3-chloroaniline with structural analogs reveals distinct patterns in physicochemical properties that correlate with halogen substitution patterns and electronic effects. The following analysis examines key trends across the aniline derivative series.

Melting Point Trends: The melting point progression demonstrates clear structure-property relationships. Unsubstituted aniline (-6°C) and 3-chloroaniline (-10.4°C) [21] [22] exist as liquids at room temperature, while 4-substituted derivatives show dramatically elevated melting points: 4-chloroaniline (67-70°C) [18], 4-bromoaniline (60-67°C) [19], and 4-bromo-3-chloroaniline (66-74°C) [1]. This pattern reflects enhanced crystal packing efficiency in para-substituted compounds and the influence of halogen size and electronegativity on intermolecular interactions.

Basicity Relationships: The pKa values demonstrate systematic basicity reduction with halogen substitution. The series progresses from aniline (4.63) [5] through 4-chloroaniline (4.15) [18] and 4-bromoaniline (3.86) [19] to the dihalogenated compound 4-bromo-3-chloroaniline (2.84) [1]. This trend directly correlates with the cumulative electron-withdrawing effects of the substituents, with dihalogenated compounds showing the most pronounced basicity reduction.

Solubility Patterns: Water solubility decreases progressively with halogen substitution: aniline (36 g/L) > 3-chloroaniline (6.8 g/L) > 4-chloroaniline (2.6 g/L) > 4-bromoaniline (<0.1 g/100 mL) > dihalogenated derivatives (limited) [5] [21] [18] [19] [1]. This trend reflects increasing lipophilicity and reduced hydrogen bonding capability as halogen content increases.

Density and Molecular Volume: The density progression follows molecular weight increases: aniline (1.022 g/cm³) < 3-chloroaniline (1.206 g/cm³) < 4-chloroaniline (1.43 g/cm³) < 4-bromoaniline (1.497 g/cm³) ≈ dihalogenated compounds (1.722 g/cm³) [5] [21] [18] [19] [1]. This correlation demonstrates the direct influence of heavy halogen atoms on bulk physical properties.

Electronic Effects: The positioning of halogens significantly influences electronic distribution. Meta-substitution (as in 3-chloroaniline) primarily exerts inductive effects, while para-substitution allows both inductive and resonance interactions. The 4-bromo-3-chloro substitution pattern represents a combination of these effects, resulting in intermediate properties between the constituent mono-halogenated analogs.

Thermal Stability: Boiling point elevation follows the trend of increasing intermolecular forces: aniline (184°C) < 3-chloroaniline (230°C) < 4-chloroaniline (232°C) < 4-bromoaniline (230-250°C) < 4-bromo-3-chloroaniline (276.3°C) [5] [18] [19] [1]. The dihalogenated compound shows the highest boiling point, consistent with maximum intermolecular interaction strength.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (17.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (13.04%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard